molecular formula C11H11ClF4O B8031913 1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene

1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B8031913
M. Wt: 270.65 g/mol
InChI Key: GUQRLKWJNVLDFE-UHFFFAOYSA-N
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Description

1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a butoxy group, a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. This compound is a colorless liquid that is soluble in various organic solvents and exhibits high chemical and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and safety considerations. Industrial production often employs automated systems to ensure precise control over reaction conditions and to minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds or modify existing ones. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butoxy-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
  • 1-Butoxy-4-chloro-2-fluoro-3-(trifluoromethyl)benzene
  • 1-Butoxy-5-chloro-2-fluoro-4-(trifluoromethyl)benzene

Uniqueness

1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and stability, which differentiate it from other similar compounds. The presence of both electron-withdrawing (trifluoromethyl, chlorine, and fluorine) and electron-donating (butoxy) groups on the benzene ring allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1-butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF4O/c1-2-3-4-17-9-6-7(12)5-8(10(9)13)11(14,15)16/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRLKWJNVLDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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